(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This particular compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, substituted with two methyl groups at the 1 and 2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime typically involves the reaction of acetaldehyde with O-(1,2-dimethyl-1H-indol-3-yl) hydroxylamine. The reaction is carried out under mild acidic conditions to facilitate the formation of the oxime linkage. The general reaction scheme is as follows:
[ \text{CH}_3\text{CHO} + \text{O-(1,2-dimethyl-1H-indol-3-yl) hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the indole moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Acetaldehyde oxime: Lacks the indole moiety, making it less complex.
Indole-3-carbinol: Contains the indole structure but lacks the oxime group.
1,2-Dimethylindole: Similar indole structure but without the oxime functionality.
Uniqueness: (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime is unique due to the presence of both the indole and oxime functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(E)-N-(1,2-dimethylindol-3-yl)oxyethanimine |
InChI |
InChI=1S/C12H14N2O/c1-4-13-15-12-9(2)14(3)11-8-6-5-7-10(11)12/h4-8H,1-3H3/b13-4+ |
InChI Key |
AIISQBGDIJHYGP-YIXHJXPBSA-N |
Isomeric SMILES |
C/C=N/OC1=C(N(C2=CC=CC=C21)C)C |
Canonical SMILES |
CC=NOC1=C(N(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.